molecular formula C41H62N6O10 B011457 Tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl) CAS No. 111035-57-5

Tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl)

Cat. No. B011457
M. Wt: 799 g/mol
InChI Key: VPPAQLDQAXBBTE-GQAKXHIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl), commonly known as TSGP, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential applications in various areas. TSGP is a complex peptide consisting of six amino acids and is synthesized using various methods.

Mechanism Of Action

The mechanism of action of TSGP is not well understood. However, studies have suggested that TSGP may exert its effects by disrupting the cell membrane of microorganisms and cancer cells. TSGP has also been shown to interact with various enzymes and proteins, leading to the inhibition of their activity.

Biochemical And Physiological Effects

TSGP has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that TSGP can inhibit the growth of microorganisms and cancer cells, induce apoptosis, and modulate the immune system. TSGP has also been shown to exhibit anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using TSGP in lab experiments is its stability and ease of synthesis. TSGP can be synthesized using various methods and is relatively stable, making it a suitable candidate for various experiments. However, one of the limitations of using TSGP is its high cost, which may limit its use in some experiments.

Future Directions

TSGP has shown significant potential in various areas of scientific research. In the future, further studies are required to understand the mechanism of action of TSGP and its potential applications in drug discovery and cancer therapy. Future studies should also focus on optimizing the synthesis method of TSGP to reduce its cost and improve its stability. Additionally, further studies are required to investigate the potential applications of TSGP in other areas of scientific research, such as immunology and neuroscience.
Conclusion:
In conclusion, TSGP is a synthetic peptide that has shown significant potential in various areas of scientific research. TSGP can be synthesized using various methods and exhibits antimicrobial, antifungal, and anticancer properties. TSGP has also been shown to modulate the immune system and exhibit anti-inflammatory properties. Although further studies are required to understand the mechanism of action of TSGP fully, it is a promising candidate for drug discovery and cancer therapy.

Synthesis Methods

The synthesis of TSGP involves the coupling of six amino acids, namely tyrosine, serine, glycine, phenylalanine, leucine, and threonine. The coupling of these amino acids is carried out using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide chain is synthesized on a solid support, whereas, in SPPS, the peptide chain is synthesized in solution. After the coupling of the amino acids, the peptide is deprotected and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

TSGP has shown potential applications in various areas of scientific research. One of the primary applications of TSGP is in the field of drug discovery. TSGP has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for developing new drugs. TSGP has also been studied for its potential applications in cancer treatment. Studies have shown that TSGP can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

CAS RN

111035-57-5

Product Name

Tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl)

Molecular Formula

C41H62N6O10

Molecular Weight

799 g/mol

IUPAC Name

tert-butyl (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoate

InChI

InChI=1S/C41H62N6O10/c1-24(2)19-30(38(54)47-34(25(3)48)39(55)57-41(7,8)9)45-37(53)31(21-26-13-11-10-12-14-26)44-33(50)22-43-36(52)32(23-56-40(4,5)6)46-35(51)29(42)20-27-15-17-28(49)18-16-27/h10-18,24-25,29-32,34,48-49H,19-23,42H2,1-9H3,(H,43,52)(H,44,50)(H,45,53)(H,46,51)(H,47,54)/t25-,29+,30+,31+,32-,34+/m1/s1

InChI Key

VPPAQLDQAXBBTE-GQAKXHIGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O

SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N

Other CAS RN

111035-57-5

sequence

YXGFLT

synonyms

(Ser(2)(O-tert-butyl)-Leu(5))enkephalyl-Thr(6)(O-tert-butyl)
BUBU
Leu(5)-enkephalin, Ser(2)(O-tert-butyl)-Thr(6)(O-tert-butyl)
Tyr-Ser(O-tert-Bu)-Gly-Phe-Leu-Thr(O-tert-Bu)
tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl)

Origin of Product

United States

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